heat-shock protein 82

Thermostability Thermal shift assay Hsp90 isoform comparison

The compound cataloged under CAS 147096-66-0 and designated 'heat-shock protein 82' is a small-molecule research chemical (molecular formula C6H7F3O2). It derives its name from the Saccharomyces cerevisiae HSP82 gene product (UniProt P02829), the stress-inducible isoform of the eukaryotic Hsp90 molecular chaperone family.

Molecular Formula C6H7F3O2
Molecular Weight 0
CAS No. 147096-66-0
Cat. No. B1176773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheat-shock protein 82
CAS147096-66-0
Synonymsheat-shock protein 82
Molecular FormulaC6H7F3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heat-Shock Protein 82 (CAS 147096-66-0): A Yeast Hsp90 Isoform Research Tool for Chaperone Biology and Inhibitor Screening


The compound cataloged under CAS 147096-66-0 and designated 'heat-shock protein 82' is a small-molecule research chemical (molecular formula C6H7F3O2) . It derives its name from the Saccharomyces cerevisiae HSP82 gene product (UniProt P02829), the stress-inducible isoform of the eukaryotic Hsp90 molecular chaperone family [1]. Yeast HSP82 shares 97% amino acid sequence identity with its constitutive counterpart HSC82, yet the two isoforms exhibit measurably divergent biochemical and biophysical properties [2]. This compound is employed as a chemical probe or synthetic intermediate in academic and industrial settings where yeast Hsp90 biology, inhibitor discovery, or fungal chaperone targeting is under investigation.

Why In-Class Hsp90 Inhibitors or Isoforms Cannot Be Simply Substituted for Heat-Shock Protein 82 (CAS 147096-66-0)


Despite 97% sequence identity, yeast HSP82 and HSC82 are not functionally interchangeable: HSP82 is stress-inducible and exhibits a ~3.3 °C higher melting temperature (Tm 60.4 vs. 57.1 °C) and approximately 2-fold greater mechanical refolding efficiency than HSC82 under identical experimental conditions [1]. Furthermore, the two isoforms differ in their basal ATPase rates (HSC82 ~1.3–1.6 fold higher), ATP-binding affinity (HSP82 NTD Kd 88 µM vs. HSC82 NTD Kd 151 µM), and inhibitor sensitivity profiles [1]. At the paralog level, yeast HSP82 also diverges from human Hsp90α in its radicicol-binding thermodynamics [2]. These quantifiable differences mean that experimental outcomes—particularly in inhibitor screening, chaperone cycle assays, and stress biology models—are isoform-specific and cannot be reliably extrapolated from HSC82, human Hsp90, or bacterial HtpG data.

Quantitative Differential Evidence for Heat-Shock Protein 82 (CAS 147096-66-0): Head-to-Head Isoform Comparator Data


Thermostability: HSP82 Tm Exceeds HSC82 by 3.3 °C in Thermal Shift Assays

HSP82 exhibits a significantly higher melting temperature (Tm) than its constitutive paralog HSC82, as determined by SYPRO Orange differential scanning fluorimetry. The Tm of HSP82 is 60.4 ± 0.5 °C compared with 57.1 ± 0.2 °C for HSC82, a difference of +3.3 °C. In the presence of the slowly hydrolyzable ATP analog ATPγS, the Tm of both isoforms increases by approximately 3 °C, with HSP82 reaching 63.3 ± 0.4 °C and HSC82 reaching 60.8 ± 0.4 °C [1].

Thermostability Thermal shift assay Hsp90 isoform comparison

Mechanical Refolding Efficiency: HSP82 Refolds at ~2-Fold Higher Frequency Than HSC82

In single-molecule optical trapping experiments employing repeated force-extension stretch-relax cycles, HSP82 demonstrated significantly superior refolding capacity compared to HSC82. HSP82 achieved full refolding in approximately 29% of events (58 out of 200 cycles, across four molecules), while HSC82 refolded fully in only approximately 14% of events (42 out of 298 cycles, across three molecules) [1].

Protein refolding Single-molecule force spectroscopy Optical trapping

Basal ATPase Activity: HSC82 Hydrolyzes ATP 1.3–1.6 Fold Faster Than HSP82

Using proteins with native N-termini (untagged), the ATPase activity of HSC82 was measured at kcat = 0.65 ± 0.02 min⁻¹ at 30 °C, approximately 1.3-fold higher than HSP82 (kcat = 0.52 ± 0.02 min⁻¹). At 37 °C, HSC82 ATPase activity (kcat = 2.13 ± 0.13 min⁻¹) was approximately 1.6-fold higher than HSP82 (kcat = 1.37 ± 0.02 min⁻¹). The differential is modulated but not eliminated by co-chaperones: with Aha1, HSP82 reaches 11.59 ± 1.05 min⁻¹ (2229% stimulation) versus HSC82 at 18.63 ± 0.48 min⁻¹ (2866% stimulation) [1].

ATPase activity Chaperone cycle Enzyme kinetics

N-Terminal Domain Ligand Binding: Differential ATP and Radicicol Affinities Between HSP82 and HSC82

Isothermal titration calorimetry (ITC) measurements revealed isoform-specific differences in N-terminal domain (NTD) ligand binding. HSP82 NTD binds ATP with a Kd of 88 ± 14 µM, whereas HSC82 NTD shows weaker ATP affinity (Kd = 151 ± 33 µM)—a ~1.7-fold difference. Conversely, the classical Hsp90 inhibitor radicicol binds HSP82 NTD with a Kd of 2.7 ± 1.6 nM compared to HSC82 NTD Kd of 2.0 ± 0.8 nM, indicating comparable high-affinity inhibitor binding [1]. An independent BindingDB entry corroborates radicicol binding to yeast HSP82 N-terminal domain with Kd = 19 nM [2].

Ligand binding affinity Isothermal titration calorimetry Inhibitor selectivity

Structural Biology Toolkit: HSP82 N-Terminal Domain Co-Crystal Structures with Diverse Inhibitor Chemotypes

The yeast HSP82 N-terminal domain (residues 1–220) has been co-crystallized with multiple structurally distinct Hsp90 inhibitors, providing a validated platform for structure-based drug design. Available PDB entries include complexes with geldanamycin (Kd ~7.5–9 nM; PDB 3C11), radicicol (Kd ~2.7 nM; PDB 1BGQ), radamide (PDB 2FXS), radester amine (PDB 1ZWH), and macrolactam radicicol analogues (PDB 4CE1, 4CE3) [1][2][3]. Crucially, the 2FXS structure provides a side-by-side comparison of yeast HSP82 and mammalian GRP94 bound to the same pan-Hsp90 inhibitors, revealing paralog-specific binding pocket differences [2].

X-ray crystallography Inhibitor co-crystal structures Structure-based drug design

Recommended Application Scenarios for Heat-Shock Protein 82 (CAS 147096-66-0) Based on Quantitative Evidence


Yeast Hsp90-Dependent Inhibitor Screening and ATPase Assay Development

CAS 147096-66-0 is best deployed as a chemical probe or synthetic intermediate in yeast Hsp90 inhibitor discovery programs that utilize the HSP82 isoform as the primary screening target. The lower basal ATPase activity of HSP82 (kcat = 0.52 min⁻¹ at 30 °C) compared to HSC82 (kcat = 0.65 min⁻¹) provides a wider dynamic range for detecting ATPase inhibition [1]. The validated malachite green ATPase assay format on yeast HSP82, with reference inhibitor IC50 values available (e.g., CHEMBL361941: IC50 = 1.55 µM against yeast HSP82 ATPase [2]), enables benchmarking of novel inhibitor series.

High-Temperature Biophysical Characterization and Thermal Shift-Based Fragment Screening

The 3.3 °C higher melting temperature of HSP82 (Tm 60.4 °C) relative to HSC82 (Tm 57.1 °C) renders the HSP82 isoform particularly suitable for differential scanning fluorimetry (DSF)-based fragment screening campaigns conducted at elevated temperatures, where HSC82 would risk premature thermal denaturation [1]. This thermostability advantage also supports isothermal titration calorimetry experiments at physiologically relevant temperatures (30–37 °C) without confounding protein instability artifacts.

Structure-Based Drug Design Using HSP82-Inhibitor Co-Crystal Systems

The HSP82 N-terminal domain has been co-crystallized with multiple inhibitor chemotypes including geldanamycin (PDB 3C11), radicicol (PDB 1BGQ), radamide (PDB 2FXS), radester amine (PDB 1ZWH), and macrolactam analogues (PDB 4CE1, 4CE3) [1]. These high-resolution structures (2.0–2.5 Å) support rational, structure-guided optimization of ATP-competitive Hsp90 inhibitors, with the 2FXS entry providing direct paralog-level structural comparison between yeast HSP82 and mammalian GRP94 [2]. Procurement of CAS 147096-66-0 for co-crystallography or soaking experiments leverages this well-established structural biology infrastructure.

Isoform-Specific Mechanistic Studies of the Hsp90 Chaperone Cycle

In single-molecule force spectroscopy experiments requiring repeated protein manipulation, HSP82 refolds fully approximately 29% of the time—roughly double the frequency of HSC82 (~14%) [1]. This superior mechanical resilience makes HSP82 the isoform of choice for optical tweezers or AFM-based studies of chaperone unfolding-refolding dynamics. Furthermore, the differential ATP binding affinity (HSP82 NTD Kd = 88 µM vs. HSC82 NTD Kd = 151 µM) [1] allows researchers to dissect how nucleotide occupancy modulates the Hsp90 conformational cycle in an isoform-specific manner.

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